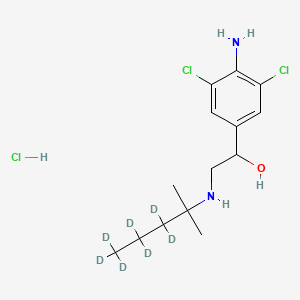

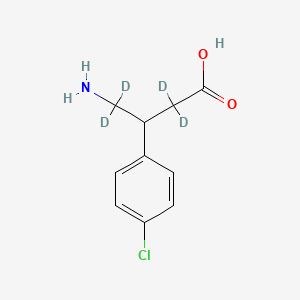

D,L-Venlafaxine-d11 Hydrochloride (Major)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D,L-Venlafaxine-d11 Hydrochloride (Major) is a research chemical and analytical standard . It is an impurity reference material and a stable isotope labelled compound . The molecular formula is C17H17D11ClNO2 and the molecular weight is 324.93 . It belongs to the Venlafaxine API family . It is used in the research areas of pain and inflammation, neurotransmission, addiction, Alzheimer’s, memory, learning and cognition, nociception, Parkinson’s, schizophrenia .

Aplicaciones Científicas De Investigación

Neurotransmission

“D,L-Venlafaxine-d11 Hydrochloride (Major)” is used in the study of neurotransmission . Neurotransmission is the process by which signaling molecules called neurotransmitters are released by neurons and bind to and activate the receptors of other neurons.

Addiction Research

This compound is also used in addiction research . Scientists use it to understand the mechanisms of drug addiction and to develop new treatments.

Alzheimer’s Disease

“D,L-Venlafaxine-d11 Hydrochloride (Major)” is used in the research of Alzheimer’s disease . It helps in understanding the disease progression and in the development of new therapeutic strategies.

Memory, Learning and Cognition

This compound plays a significant role in the study of memory, learning, and cognition . It helps researchers understand how these processes work and how they can be improved.

Nociception

“D,L-Venlafaxine-d11 Hydrochloride (Major)” is used in the study of nociception , which is the sensory nervous system’s response to harmful or potentially harmful stimuli.

Parkinson’s Disease

This compound is used in the research of Parkinson’s disease . It aids in understanding the disease’s pathophysiology and in the development of new treatments.

Schizophrenia

“D,L-Venlafaxine-d11 Hydrochloride (Major)” is used in schizophrenia research . It helps scientists understand the underlying mechanisms of this complex mental disorder.

Pain and Inflammation

This compound is used in the study of pain and inflammation . It helps researchers understand the mechanisms of pain and inflammation and develop new treatments.

Mecanismo De Acción

Target of Action

D,L-Venlafaxine-d11 Hydrochloride, a variant of Venlafaxine, primarily targets the serotonin and norepinephrine reuptake inhibitors (SNRIs) . These neurotransmitters play a crucial role in mood regulation .

Mode of Action

Venlafaxine and its active metabolite, desvenlafaxine, work by blocking the reuptake of serotonin and norepinephrine . This increases the level of these neurotransmitters in the synapse, thereby enhancing their effects .

Biochemical Pathways

It is understood that the inhibition of serotonin and norepinephrine reuptake leads to an increase in the levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can help alleviate symptoms of various psychiatric disorders .

Result of Action

The result of Venlafaxine’s action is an amelioration of the symptoms of various psychiatric disorders, including major depressive disorder (MDD), generalized anxiety disorder (GAD), social anxiety disorder, and panic disorder . By increasing the level of key neurotransmitters in the synapse, Venlafaxine can help regulate mood and alleviate these conditions .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for D,L-Venlafaxine-d11 Hydrochloride involves the introduction of deuterium at the 11th position of Venlafaxine followed by the formation of the hydrochloride salt.", "Starting Materials": [ "Venlafaxine", "Deuterium oxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium chloride", "Methanol", "Acetic acid", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Venlafaxine is dissolved in deuterium oxide and reacted with sodium borohydride to introduce deuterium at the 11th position.", "The resulting product is then purified using a combination of solvent extraction and column chromatography.", "The purified product is then reacted with hydrochloric acid to form the hydrochloride salt.", "The hydrochloride salt is isolated and purified using a combination of recrystallization and filtration.", "The final product, D,L-Venlafaxine-d11 Hydrochloride, is obtained as a white crystalline powder." ] } | |

Número CAS |

1216539-56-8 |

Nombre del producto |

D,L-Venlafaxine-d11 Hydrochloride (Major) |

Fórmula molecular |

C17H28ClNO2 |

Peso molecular |

323.927 |

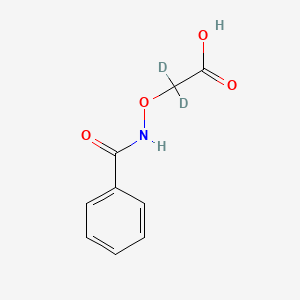

Nombre IUPAC |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2; |

Clave InChI |

QYRYFNHXARDNFZ-WGXYFZCDSA-N |

SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |

Sinónimos |

1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d11 Hydrochloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)

![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)